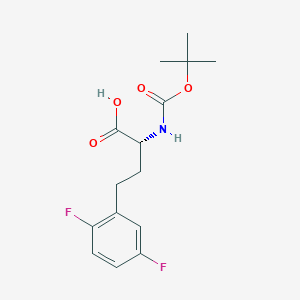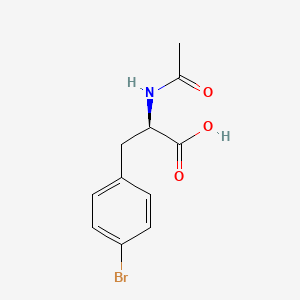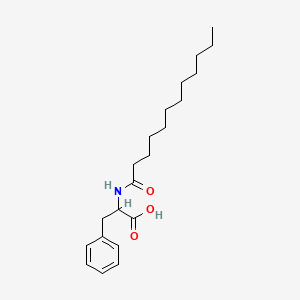
Boc-2,5-difluoro-D-homophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-2,5-difluoro-D-homophenylalanine is a synthetic amino acid derivative. It is characterized by the presence of two fluorine atoms at the 2 and 5 positions on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the amino group. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,5-difluoro-D-homophenylalanine typically involves multiple steps. One common method starts with the protection of the amino group of D-homophenylalanine using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of fluorine atoms at the 2 and 5 positions on the phenyl ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Boc-2,5-difluoro-D-homophenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the fluorine atoms or reduce other functional groups present in the molecule.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of various substituted derivatives.
科学的研究の応用
Boc-2,5-difluoro-D-homophenylalanine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving protein engineering and the investigation of enzyme-substrate interactions.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Boc-2,5-difluoro-D-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The Boc protecting group helps in stabilizing the molecule during synthetic processes and can be removed under acidic conditions to reveal the active amino acid.
類似化合物との比較
Similar Compounds
Boc-2,5-difluoro-L-homophenylalanine: Similar in structure but with the L-enantiomer.
Boc-2,5-difluoro-D-phenylalanine: Lacks the additional methylene group present in homophenylalanine.
Boc-2,5-difluoro-L-phenylalanine: Similar to the above but with the L-enantiomer.
Uniqueness
Boc-2,5-difluoro-D-homophenylalanine is unique due to the combination of the Boc protecting group, the D-enantiomer configuration, and the presence of fluorine atoms at specific positions on the phenyl ring
特性
分子式 |
C15H19F2NO4 |
|---|---|
分子量 |
315.31 g/mol |
IUPAC名 |
(2R)-4-(2,5-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-4-9-8-10(16)5-6-11(9)17/h5-6,8,12H,4,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChIキー |
ZUXLZAVVJBKAAH-GFCCVEGCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=C(C=CC(=C1)F)F)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1=C(C=CC(=C1)F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B12281495.png)
![1-Ethynyl-3-(trifluoromethyl)bicyclo[1.1.1]pentane](/img/structure/B12281504.png)

![({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine](/img/structure/B12281514.png)
![7-Boc-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B12281519.png)

![Ethyl2-(N-Boc-formamido)-3-[4-(benzyloxy)phenyl]-3-phenylacrylate](/img/structure/B12281540.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide](/img/structure/B12281543.png)
![5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12281551.png)
![4-Methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12281555.png)
![(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12281558.png)

![[1,3]Dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B12281573.png)
